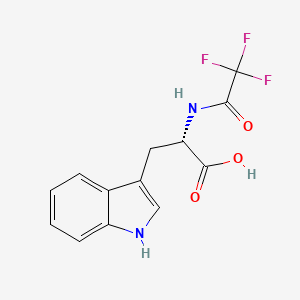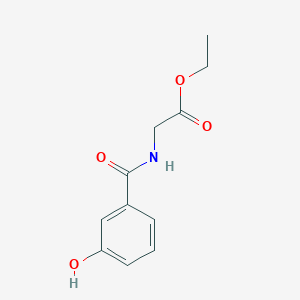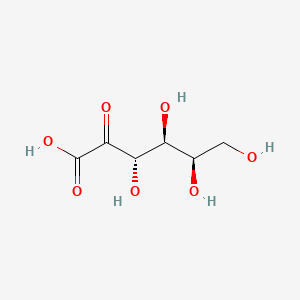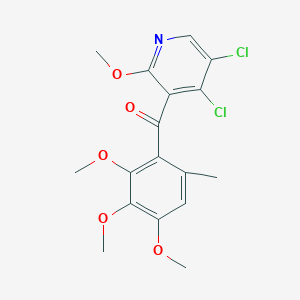
N2’-脱アセチル-N2’-(4-メチル-4-メチルチオ-1-オキソペンチル)マイタンシン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
S-Me-DM4は、DM4の細胞内酵素S-メチル化代謝産物であり、DM4はチューブリン脱重合特性を持つメイタンシノイドであり、強力な細胞毒性を示します。 主に抗体薬物複合体(ADC)の細胞毒として使用されています 。 この化合物は、チューブリン重合を阻害する能力で知られており、癌研究および治療における貴重なツールとなっています .
科学的研究の応用
S-Me-DM4 has several scientific research applications, including:
Chemistry: Used as a model compound to study microtubule dynamics and polymerization.
Biology: Employed in cell biology to investigate the effects of microtubule inhibition on cell division and mitosis.
Medicine: Utilized in the development of Antibody-Drug Conjugates (ADCs) for targeted cancer therapy.
Industry: Applied in the pharmaceutical industry for the production of ADCs and other therapeutic agents.
作用機序
S-Me-DM4は、チューブリンに結合することにより効果を発揮します。チューブリンは、微小管を形成するタンパク質です。チューブリンに結合することにより、S-Me-DM4は微小管重合を阻害し、有糸分裂停止と細胞死をもたらします。 このメカニズムは、特に急速に増殖する癌細胞に効果的であり、S-Me-DM4をADCにおける強力な細胞毒性剤にしています 。 この化合物は、微小管を標的とし、細胞分裂と細胞内輸送に不可欠な動的不安定性を阻害します .
生化学分析
Biochemical Properties
N2’-Deacetyl-N2’-(4-methyl-4-methylthio-1-oxopentyl)maytansine plays a crucial role in biochemical reactions by inhibiting the activity of specific enzymes involved in cellular processes. It binds to the active site of wild-type enzymes, thereby inhibiting their activity . This inhibition affects the synthesis of proteins and other cellular components, leading to tumor cell death. The compound interacts with various biomolecules, including enzymes and proteins, which are essential for its antitumor activity .
Cellular Effects
N2’-Deacetyl-N2’-(4-methyl-4-methylthio-1-oxopentyl)maytansine exhibits significant effects on various cell types and cellular processes. It has been shown to induce cytotoxicity in tumor cells by disrupting microtubule dynamics, which is critical for cell division . This disruption leads to cell cycle arrest and apoptosis. Additionally, the compound influences cell signaling pathways, gene expression, and cellular metabolism, further contributing to its antitumor effects .
Molecular Mechanism
The molecular mechanism of N2’-Deacetyl-N2’-(4-methyl-4-methylthio-1-oxopentyl)maytansine involves binding to the active site of target enzymes, leading to their inhibition . This inhibition disrupts the synthesis of proteins and other cellular components, ultimately causing tumor cell death. The compound’s high affinity for its target enzyme enhances its cytotoxicity, making it more effective than its parent compound, maytansinol . Additionally, the compound’s cytotoxicity is not affected by platinum resistance in ovarian cancer cells or by P-glycoprotein inhibitors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N2’-Deacetyl-N2’-(4-methyl-4-methylthio-1-oxopentyl)maytansine have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function . Studies have shown that the compound remains stable under specific storage conditions, ensuring its efficacy over extended periods . Long-term exposure to the compound has been associated with sustained cytotoxic effects on tumor cells .
Dosage Effects in Animal Models
The effects of N2’-Deacetyl-N2’-(4-methyl-4-methylthio-1-oxopentyl)maytansine vary with different dosages in animal models. At lower doses, the compound exhibits potent antitumor activity with minimal adverse effects . At higher doses, the compound’s cytotoxicity increases, leading to potential toxic effects . These findings highlight the importance of optimizing dosage to maximize therapeutic benefits while minimizing toxicity .
Metabolic Pathways
N2’-Deacetyl-N2’-(4-methyl-4-methylthio-1-oxopentyl)maytansine is involved in specific metabolic pathways that contribute to its antitumor activity. The compound interacts with enzymes and cofactors involved in protein synthesis and cellular metabolism . These interactions affect metabolic flux and metabolite levels, further enhancing the compound’s cytotoxic effects on tumor cells .
Transport and Distribution
The transport and distribution of N2’-Deacetyl-N2’-(4-methyl-4-methylthio-1-oxopentyl)maytansine within cells and tissues are critical for its therapeutic efficacy. The compound interacts with specific transporters and binding proteins that facilitate its localization and accumulation in target cells . These interactions ensure that the compound reaches its intended site of action, maximizing its antitumor effects .
Subcellular Localization
N2’-Deacetyl-N2’-(4-methyl-4-methylthio-1-oxopentyl)maytansine exhibits specific subcellular localization, which is essential for its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . This localization enhances the compound’s ability to interact with its target enzymes and exert its cytotoxic effects .
準備方法
合成経路および反応条件
S-Me-DM4の合成には、DM4のメチル化が含まれます。 メイタンシンの誘導体であるDM4は、遊離の硫黄ヒドロキシ基を含んでおり、メチル化剤と反応してS-Me-DM4を形成します 。この反応には、一般的に、メチル化プロセスを促進するために、塩基性条件下で、ヨウ化メチルまたは硫酸ジメチルなどのメチル化剤が必要です。
工業生産方法
S-Me-DM4の工業生産は、同様の合成経路に従いますが、より大規模で行われます。このプロセスには、高純度試薬の使用と、最終製品の一貫性と品質を確保するための制御された反応条件が含まれます。 反応は通常、収率と純度を最適化するために、精密な温度とpH制御を備えた大型反応器で行われます .
化学反応の分析
反応の種類
S-Me-DM4は、以下を含むいくつかの種類の化学反応を起こします。
酸化: S-Me-DM4は、酸化されてスルホキシドとスルホンを形成することができます。
還元: この化合物は、特定の条件下でDM4に戻すことができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素と過酸が含まれます。
還元: ジチオトレイトール(DTT)またはトリス(2-カルボキシエチル)ホスフィン(TCEP)などの還元剤が使用されます。
生成される主な生成物
酸化: スルホキシドとスルホン。
還元: DM4。
科学研究への応用
S-Me-DM4は、以下を含むいくつかの科学研究への応用があります。
類似化合物との比較
類似化合物
DM1: ADCに使用される別のメイタンシノイド誘導体。チューブリン重合も阻害しますが、薬物動態特性が異なります。
メイタンシン: DM4とDM1の母体化合物。強力な微小管標的活性で知られていますが、単独で使用すると高い全身毒性によって制限されます.
S-Me-DM4の独自性
S-Me-DM4は、S-メチル化によってユニークです。S-メチル化は、母体化合物であるDM4と比較して、安定性と細胞毒性を高めます。 この修飾により、ADCで使用した場合、癌細胞をより効果的に標的化し、死滅させることができます.
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 'N2'-Deacetyl-N2'-(4-methyl-4-methylthio-1-oxopentyl)maytansine' involves the modification of maytansine by introducing a 4-methyl-4-methylthio-1-oxopentyl group at the N2' position and removing the acetyl group at the N2 position.", "Starting Materials": [ "Maytansine", "4-methyl-4-methylthio-1-oxopentanoyl chloride", "Triethylamine", "Methanol", "Dichloromethane", "Diisopropylethylamine", "Hydrochloric acid", "Sodium bicarbonate", "Sodium chloride", "Water" ], "Reaction": [ "Maytansine is dissolved in dichloromethane and treated with triethylamine to deprotonate the N2' position.", "4-methyl-4-methylthio-1-oxopentanoyl chloride is added to the reaction mixture and stirred at room temperature for several hours to allow for the formation of the N2'-acylated product.", "The reaction mixture is then quenched with methanol and the solvent is evaporated under reduced pressure.", "The resulting residue is dissolved in dichloromethane and washed with hydrochloric acid, sodium bicarbonate, and brine to remove any impurities.", "The organic layer is dried over sodium sulfate and the solvent is evaporated under reduced pressure to yield the crude product.", "The crude product is purified by column chromatography using a silica gel column and eluting with a mixture of dichloromethane and diisopropylethylamine.", "The purified product is then deacetylated by treatment with hydrochloric acid in methanol to remove the acetyl group at the N2 position.", "The reaction mixture is neutralized with sodium bicarbonate and the solvent is evaporated under reduced pressure.", "The resulting residue is dissolved in a mixture of water and dichloromethane and washed with brine to remove any impurities.", "The organic layer is dried over sodium sulfate and the solvent is evaporated under reduced pressure to yield the final product, 'N2'-Deacetyl-N2'-(4-methyl-4-methylthio-1-oxopentyl)maytansine'." ] } | |
CAS番号 |
890654-03-2 |
分子式 |
C39H56ClN3O10S |
分子量 |
794.4 g/mol |
IUPAC名 |
[(1S,2R,3S,5S,6S,16Z,18Z,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[methyl-(4-methyl-4-methylsulfanylpentanoyl)amino]propanoate |
InChI |
InChI=1S/C39H56ClN3O10S/c1-22-13-12-14-29(50-10)39(48)21-28(51-36(47)41-39)23(2)34-38(6,53-34)30(52-35(46)24(3)42(7)31(44)15-16-37(4,5)54-11)20-32(45)43(8)26-18-25(17-22)19-27(49-9)33(26)40/h12-14,18-19,23-24,28-30,34,48H,15-17,20-21H2,1-11H3,(H,41,47)/b14-12-,22-13-/t23-,24+,28+,29-,30+,34+,38+,39+/m1/s1 |
InChIキー |
AYWIIXDQRUFQGH-CJUSJEAQSA-N |
異性体SMILES |
C[C@@H]1[C@@H]2C[C@]([C@@H](/C=C\C=C(/CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)C[C@@H]([C@]4([C@H]1O4)C)OC(=O)[C@H](C)N(C)C(=O)CCC(C)(C)SC)C)\C)OC)(NC(=O)O2)O |
正規SMILES |
CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCC(C)(C)SC)C)C)OC)(NC(=O)O2)O |
同義語 |
N2’-deacetyl-N2’-[4-methyl-4-(methylthio)-1-oxopentyl]-Maytansine; |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(6R,7R)-7-amino-3-acetoxymethyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid diphenylmethyl ester](/img/structure/B1144783.png)




